molecular formula C4H9Cl2N B2479717 3-Chloro-but-2-enylamine hydrochloride CAS No. 30562-01-7

3-Chloro-but-2-enylamine hydrochloride

Cat. No. B2479717
CAS RN: 30562-01-7
M. Wt: 142.02
InChI Key: FNXILSDJRCHUDK-MKHFZPSSSA-N
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Description

3-Chloro-but-2-enylamine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C4H9Cl2N and a molecular weight of 142.03 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-but-2-enylamine hydrochloride is represented by the formula C4H9Cl2N . This indicates that the compound consists of 4 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom.

Scientific Research Applications

Synthesis of Bupropion

One notable application is in the synthesis of bupropion, an antidepressant used in treating nicotine addiction. A one-pot synthesis approach for bupropion as its hydrochloride salt demonstrates the compound's utility in producing pharmaceuticals efficiently. This process is suitable even for students in their first year of organic chemistry, highlighting the compound's accessibility and educational value in synthetic chemistry (Perrine et al., 2000).

Lipase-Catalyzed Enantiomer Separation

Another research focus is on the enzymatic resolution of racemic mixtures to obtain optically pure compounds. For instance, the separation of 3-Hydroxy-4-(tosyloxy)butanenitrile demonstrates the potential of 3-Chloro-but-2-enylamine hydrochloride derivatives in producing enantiomerically pure substances, crucial for pharmaceutical applications (Kamal et al., 2007).

Ionic Liquid-Catalyzed Synthesis

Research into the use of chloroaluminate ionic liquids for synthesizing α-hydroxy esters from alkene and glyoxylate via the glyoxylate-ene reaction reveals the compound's role in green chemistry. This method provides a high-yield, environmentally friendly pathway for producing α-hydroxy esters, highlighting the versatility of 3-Chloro-but-2-enylamine hydrochloride in catalysis (Shen et al., 2006).

Novel Synthesis Methods

Innovative synthesis methods for derivatives, such as 2-Chloro-N,N-dimethylnicotinamide, demonstrate the compound's importance as a synthesis intermediate. These methods offer advantages like high yields and purity, simple operations, and mild reaction conditions, showcasing the chemical's industrial application potential (Xiao-hua, 2013).

Detection of Amines

Research into chemosensitive chlorophyll derivatives for the optical detection of amines in solution indicates a novel application area. Derivatives of 3-Chloro-but-2-enylamine hydrochloride in detecting amines through spectral changes suggest its utility in analytical chemistry, environmental monitoring, and sensor technology (Tamiaki et al., 2013).

Safety and Hazards

The safety data sheet (SDS) for 3-Chloro-but-2-enylamine hydrochloride would provide comprehensive information about its safety and hazards . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

(Z)-3-chlorobut-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.ClH/c1-4(5)2-3-6;/h2H,3,6H2,1H3;1H/b4-2-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXILSDJRCHUDK-MKHFZPSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN)/Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-but-2-enylamine hydrochloride

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